3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide: is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a butoxy group, a methoxy group, a cyano group, and a naphthyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxy-3-methoxybenzaldehyde, malononitrile, and naphthylamine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 4-butoxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the intermediate 3-(4-butoxy-3-methoxyphenyl)-2-cyanoacrylic acid.
Amidation: The intermediate is then subjected to amidation with naphthylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: The use of solvents like ethanol or acetonitrile to enhance the solubility of reactants and intermediates.
Temperature Control: Maintaining reaction temperatures within a specific range (e.g., 50-80°C) to ensure optimal reaction rates and yields.
Purification: Employing techniques like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(phenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridinyl group instead of a naphthyl group.
Uniqueness
Structural Features: The presence of both butoxy and methoxy groups on the phenyl ring, along with the cyano and naphthyl groups, imparts unique chemical and physical properties to the compound.
Biological Activity: The combination of these functional groups may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-14-30-23-13-12-18(16-24(23)29-2)15-20(17-26)25(28)27-22-11-7-9-19-8-5-6-10-21(19)22/h5-13,15-16H,3-4,14H2,1-2H3,(H,27,28)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLGZMDKNYXDHT-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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